molecular formula C20H26N4O B2716590 1-(3,4-Dimethylphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034589-16-5

1-(3,4-Dimethylphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

Cat. No. B2716590
CAS RN: 2034589-16-5
M. Wt: 338.455
InChI Key: IFRSUKFCODRXRF-UHFFFAOYSA-N
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Description

The compound “1-(3,4-Dimethylphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea” is a complex organic molecule. It contains a urea group, which is an organic compound made up of two amine groups joined by a carbonyl functional group. Urea is a common component in many pharmaceuticals due to its versatile reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The presence of a pyridine ring and a piperidine ring suggests that this compound might have interesting chemical properties .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the urea group could participate in condensation reactions, and the pyridine ring could undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a pyridine ring could make the compound more polar and increase its solubility in water .

Scientific Research Applications

Allosteric Antagonist Applications

1-(3,4-Dimethylphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea and its derivatives have been explored for their potential as allosteric antagonists. For example, a similar compound, 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl] urea (PSNCBAM-1), has been identified as an allosteric antagonist of the cannabinoid CB1 receptor. This compound showed promise in modulating neuronal excitability in the central nervous system, which could have implications for treating CNS diseases (Wang, Horswill, Whalley, & Stephens, 2011).

Anticancer Applications

Derivatives of this compound have shown significant potential in anticancer research. A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives found them to exhibit substantial antiproliferative effects on various cancer cell lines, suggesting their potential as new anticancer agents (Feng et al., 2020).

Anion Coordination Chemistry

The anion coordination chemistry of protonated urea-based ligands, which include compounds similar to this compound, has been studied. These compounds demonstrated the ability to form adducts with inorganic oxo-acids, showing diverse hydrogen bond motifs (Wu et al., 2007).

Molecular Structure Studies

The molecular structures of similar compounds have been determined to exhibit hydrogen-bonded dimeric pairs, which is significant for understanding their chemical behavior and potential applications in various fields, including pharmaceuticals and materials science (Burgess et al., 1998).

Conformational Studies and Hydrogen Bonding

The conformational studies of heterocyclic ureas (similar to this compound) showed their ability to unfold and form multiply hydrogen-bonded complexes. This property is crucial for applications in self-assembly and molecular recognition processes (Corbin et al., 2001).

Inhibition Effects in Corrosion Studies

In the field of corrosion inhibition, derivatives of this compound have been studied. For instance, urea-derived Mannich bases were examined for their effectiveness in inhibiting corrosion on mild steel surfaces in acidic environments (Jeeva et al., 2015).

Molecular Assemblies and Supramolecular Chemistry

The use of di-(m-pyridyl)-urea ligands, related to this compound, in forming metallo-supramolecular macrocycles has been explored. These studies contribute to the understanding of molecular assemblies and their potential applications in supramolecular chemistry (Troff et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it might interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could be vast, depending on its properties and potential applications. It could be explored for use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-15-3-4-18(13-16(15)2)23-20(25)22-14-17-7-11-24(12-8-17)19-5-9-21-10-6-19/h3-6,9-10,13,17H,7-8,11-12,14H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRSUKFCODRXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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